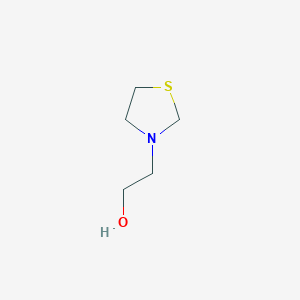
N-(3-Methyl-1,2,4-oxadiazol-5-YL)-N-(prop-2-EN-1-YL)heptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)heptanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms This particular compound is characterized by its unique structure, which includes an allyl group, a methyl-substituted oxadiazole ring, and a heptanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)heptanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate amidoximes with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl halides in the presence of a base.
Attachment of the Heptanamide Chain: The heptanamide chain can be attached through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)heptanamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)heptanamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted oxadiazoles or allyl derivatives.
Applications De Recherche Scientifique
N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)heptanamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Potential use as a probe for studying biological processes involving oxadiazole-containing compounds.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)heptanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The allyl group may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)heptanamide can be compared with other similar compounds, such as:
N-Allyl-N-(1,2,4-oxadiazol-5-yl)heptanamide: Lacks the methyl group on the oxadiazole ring, which may affect its reactivity and biological activity.
N-Allyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)heptanamide: Contains a sulfur atom in place of the oxygen in the oxadiazole ring, potentially altering its chemical and biological properties.
N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)pentanamide: Has a shorter alkyl chain, which may influence its solubility and interaction with biological targets.
The uniqueness of N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)heptanamide lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
62347-69-7 |
|---|---|
Formule moléculaire |
C13H21N3O2 |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
N-(3-methyl-1,2,4-oxadiazol-5-yl)-N-prop-2-enylheptanamide |
InChI |
InChI=1S/C13H21N3O2/c1-4-6-7-8-9-12(17)16(10-5-2)13-14-11(3)15-18-13/h5H,2,4,6-10H2,1,3H3 |
Clé InChI |
LEMPFWQVDXFJNK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)N(CC=C)C1=NC(=NO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]-](/img/structure/B12911249.png)





![5-[(3-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12911287.png)

![Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]-](/img/structure/B12911294.png)


![5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one](/img/structure/B12911315.png)

![1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide](/img/structure/B12911341.png)
